molecular formula C22H16ClNO B2756164 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone CAS No. 337921-23-0

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone

Cat. No.: B2756164
CAS No.: 337921-23-0
M. Wt: 345.83
InChI Key: LKNXYTPIERDUPP-ZHZULCJRSA-N
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Description

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone is a synthetic indanone derivative characterized by a fused bicyclic indanone core substituted at the 2-position with a (4-chloroanilino)methylene group and at the 3-position with a phenyl group. Indanone derivatives are pivotal intermediates in organic synthesis, particularly in constructing polycyclic systems like indoles and quinones. The compound’s structural rigidity and electron-rich aromatic systems make it a candidate for studying crystallographic properties and reactivity patterns.

Properties

IUPAC Name

(2Z)-2-[(4-chloroanilino)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO/c23-16-10-12-17(13-11-16)24-14-20-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)22(20)25/h1-14,21,24H/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNXYTPIERDUPP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone typically involves the condensation of 4-chloroaniline with 3-phenyl-1-indanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. Research indicates that derivatives with structural similarities to 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone exhibit cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancer . Ongoing studies aim to evaluate the potential of this compound as a lead structure for developing new anticancer agents.
  • Synthetic Reagent : The compound can serve as a reagent in chemical synthesis, particularly in the formation of more complex organic molecules. Its reactivity may be harnessed to create new compounds with desirable pharmacological properties.
  • Biological Activity : The presence of the chloroanilino moiety has been associated with various biological activities, suggesting that this compound could be explored for additional therapeutic applications beyond cancer treatment .

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of benzylideneacetophenone derivatives, which share structural characteristics with this compound, demonstrated significant antitumor activity. The research highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that similar approaches could be applied to the target compound .

Case Study 2: Synthetic Applications

In another investigation, researchers explored the use of compounds like this compound in zeolite catalysis. This study indicated that such compounds could facilitate reactions under mild conditions, improving yields and selectivity in synthetic processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone
  • Structure: Differs by replacing the indanone core with a simpler ethanone moiety.
  • Synthesis: Prepared via reaction of 4-chloroaniline with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base .
  • Crystallography: Dihedral angle between phenyl rings: 3.14° (indicating near coplanarity). No significant hydrogen bonding, leading to weaker intermolecular interactions .
  • Applications : Intermediate in indole synthesis and other heterocyclic systems.
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone
  • Structure: Shares the indanone core but introduces a 4-chlorophenoxy group at the 7-position and a 3,4-dimethoxyphenyl substituent at the methylene group.
  • Properties: Methoxy groups enhance electron density and solubility compared to chloro substituents.
Target Compound vs. Analogues
Property 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone 7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone
Core Structure Indanone Ethanone Indanone
Key Substituents 4-Chloroanilino, phenyl 4-Chloroanilino, 4-chlorophenyl 3,4-Dimethoxyphenyl, 4-chlorophenoxy
Dihedral Angle (Phenyls) Not reported 3.14° Not reported
Hydrogen Bonding Likely absent (inferred) Absent Not reported
Synthetic Accessibility Moderate (indanone synthesis) High (simple ethanone route) Low (discontinued)

Physicochemical and Electronic Properties

  • Indanone vs.
  • Substituent Effects :
    • Chloro Groups : Electron-withdrawing nature reduces electron density at the aromatic ring, affecting electrophilic substitution patterns.
    • Methoxy Groups (in 3,4-dimethoxyphenyl analogue): Electron-donating effects may enhance solubility and stabilize charge-transfer interactions.

Methodological Considerations

Structural analyses of these compounds rely heavily on X-ray crystallography. Programs like SHELX and ORTEP are critical for refining crystal structures and visualizing molecular geometries . For example, the ethanone derivative’s dihedral angle and bond lengths were determined using SHELXL , underscoring the importance of these tools in elucidating structural nuances.

Biological Activity

The compound 2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone is a derivative of 1-indanone, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with appropriate aldehydes or ketones under acidic conditions. This process can be optimized through various methods, including solvent-free conditions and microwave-assisted synthesis, which enhance yield and reduce reaction time.

Biological Activity Overview

1-indanone derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies indicate that 1-indanone derivatives possess significant antibacterial properties. For instance, compounds with substituted phenyl groups have shown notable activity against Gram-positive and Gram-negative bacteria, with varying efficacy depending on the substituent's electronic nature .
  • Anticancer Properties : Research has demonstrated that certain 1-indanone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects, potentially making compounds like this compound effective against various cancer types .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

In one study, derivatives of 1-indanones were tested against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted analogs. For example, a compound similar to this compound showed significant inhibition zones at concentrations ranging from 200 to 400 µg/mL .

Anticancer Activity

Another study focused on the anticancer potential of indanone derivatives demonstrated that certain compounds significantly inhibited the proliferation of human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways. Specifically, compounds with a phenyl group at the indanone core showed IC50 values in the low micromolar range against breast cancer cells .

Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryInhibition of COX and LOX enzymes
AnalgesicModulation of pain pathways

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